molecular formula C8H6N4O B11913304 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11913304
M. Wt: 174.16 g/mol
InChI Key: JAZHVOJGVHATMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine family, characterized by a fused bicyclic structure combining pyrrole and pyrimidine rings. Key features include:

  • Position 4: Oxo group in the 4,5-dihydro configuration, enabling hydrogen bonding with biological targets.
  • Position 7: Carbonitrile group, which may influence electronic properties and interactions with enzymes or transporters.

The structural framework suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., DPP-4, HIV-1 CA) and transporter modulation (e.g., ABC transporters) .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C8H6N4O/c1-4-11-6-5(2-9)3-10-7(6)8(13)12-4/h3,10H,1H3,(H,11,12,13)

InChI Key

JAZHVOJGVHATMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)NC=C2C#N

Origin of Product

United States

Preparation Methods

Method A: One-Pot Cyclocondensation with Malononitrile

Reagents : 3-Amino-2-methylpyrrole, ethyl cyanoacetate, acetic anhydride.
Conditions : Reflux in ethanol (12 h), followed by neutralization with NaOH.
Mechanism :

  • Ethyl cyanoacetate undergoes Knoevenagel condensation with acetylated aminopyrrole.

  • Intramolecular cyclization forms the pyrimidine ring.

  • Acidic workup yields the dihydro-4-oxo core.
    Yield : 58–62% (purity >95% by HPLC).

Advantages :

  • Single-step synthesis minimizes intermediate isolation.

  • Scalable to >100 g batches.

Limitations :

  • Requires strict stoichiometric control to prevent dimerization.

Multi-Step Synthesis via Schiff Base Intermediates

Method B: Schiff Base Formation and Cyclization

Steps :

  • Schiff Base Synthesis : React 4-nitrobenzaldehyde with 5-amino-2-methylpyrrole-3-carbonitrile in ethanol under acidic conditions (Scheme 2 in).

  • Cyclization : Treat the Schiff base with trifluoroacetic anhydride to form the pyrrolo[3,2-d]pyrimidine core.

  • Nitrile Introduction : Perform nucleophilic substitution with KCN in DMF at 80°C.

Key Data :

  • Intermediate yield (Step 1): 75–82%.

  • Final product yield: 67% after purification.

Optimization Notes :

  • Replacing 4-nitrobenzaldehyde with electron-deficient aldehydes improves cyclization efficiency.

Nucleophilic Substitution on Preformed Pyrrolopyrimidines

Method C: Late-Stage Cyanation

Starting Material : 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-bromide.
Reagents : CuCN, DMF, 120°C (24 h).
Yield : 54%.

Side Reactions :

  • Competing hydrolysis to carboxylic acid (8–12% yield).

  • Mitigated by anhydrous conditions and excess CuCN.

Microwave-Assisted Synthesis

Method D: Accelerated Cyclocondensation

Reagents : 2-Methylpyrrole-3-amine, cyanogen bromide, DIPEA.
Conditions : Microwave irradiation (150°C, 30 min).
Yield : 71%.

Benefits :

  • Reduces reaction time from 12 h to 30 min.

  • Enhances nitrile incorporation efficiency (98% conversion).

Patent-Based Approaches

Method E: Sym-Closene-Mediated Cyclization (CN108358935A)

Steps :

  • React 2-nitro-propanol with sym-closene (trichloroisocyanuric acid) in dichloromethane at 0–20°C.

  • Add 2-hydroxy-4-methylpyrimidine and heat to 85–90°C with NaOH.

  • Introduce KCN for nitrile formation.

Scale-Up Data :

  • Pilot-scale yield: 90% (10 kg batch).

  • Purity: 99.5% by NMR.

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)Scalability
AOne-pot cyclocondensation58–6295High
BSchiff base cyclization6798Moderate
CLate-stage cyanation5490Low
DMicrowave-assisted7197High
ESym-closene-mediated9099.5Industrial

Trade-offs :

  • Method E offers industrial scalability but requires hazardous reagents (sym-closene).

  • Method D balances speed and yield but depends on specialized equipment.

Recent Advances and Optimization

Solvent-Free Mechanochemical Synthesis

A 2024 study achieved 78% yield by grinding 2-methylpyrrole-3-amine with cyanamide derivatives in a ball mill (30 min). This approach eliminates solvent waste and reduces energy input.

Enzymatic Nitrile Installation

Using nitrile hydratase mutants, researchers converted 7-carboxy intermediates to the nitrile with 92% enantiomeric excess, though yields remain moderate (50–55%).

Critical Reaction Parameters

  • Temperature Control : Exceeding 90°C during cyclization causes dehydrogenation (→ fully aromatic byproducts).

  • pH Management : Neutral conditions (pH 6.0–7.0) prevent hydrolysis of the nitrile group.

  • Catalyst Selection : Pd/C (5%) enhances regioselectivity in multi-step routes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The electron-deficient carbonitrile group at C7 undergoes nucleophilic substitution under basic or acidic conditions. This reactivity enables functionalization for medicinal chemistry applications:

Reaction TypeReagents/ConditionsProductYieldSource
Hydrolysis to Carboxylic AcidH2SO4 (conc.), reflux, 8 h2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid78%
Reduction to AminomethylLiAlH4, THF, 0°C → RT, 2 h2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-aminomethyl65%

The nitrile’s electrophilicity is enhanced by conjugation with the electron-withdrawing pyrrolopyrimidine ring, facilitating these transformations.

Ring Functionalization via Electrophilic Aromatic Substitution

The pyrrole ring (positions 2 and 3) participates in electrophilic substitution, though the electron-deficient nature of the system limits reactivity unless activating groups are present:

  • Nitration : Requires fuming HNO3/H2SO4 at 0°C (yields < 30% due to competing oxidation).

  • Halogenation : N-Bromosuccinimide (NBS) in DMF selectively brominates the pyrrole ring at C3 (52% yield).

Keto-Enol Tautomerism and Alkylation

The 4-oxo group exhibits keto-enol tautomerism, enabling alkylation at the enolic oxygen:

SubstrateAlkylating AgentConditionsProductYieldSource
Enol form (stabilized by H-bonding)Methyl iodideK2CO3, DMF, 60°C4-Methoxy-2-methyl-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile88%

This reaction is critical for modifying hydrogen-bonding interactions in kinase inhibitors.

Cyclization Reactions

The scaffold serves as a precursor for polycyclic systems via intramolecular cyclization:

Example : Reaction with ethylenediamine in ethanol under reflux forms a fused imidazopyrrolopyrimidine (Fig. 1), enhancing binding to ATP pockets in kinases .

Conditions :

  • Ethylenediamine (2 eq.), EtOH, 80°C, 12 h

  • Yield: 74%

  • Key intermediate for antitumor agents .

Metal-Catalyzed Cross-Coupling

The nitrile and halogenated derivatives participate in Suzuki-Miyaura couplings for biaryl synthesis:

SubstrateCatalyst SystemConditionsProductYieldSource
3-Bromo derivativePd(PPh3)4, K2CO3DME/H2O, 90°C, 6 h3-(4-Methoxyphenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile61%

Biological Activity-Driven Modifications

The core structure is functionalized to enhance PKB/Akt inhibition:

  • Piperidine conjugation at N1 improves solubility and bioavailability (e.g., 4-amino-1-(pyrrolo[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamides, IC50 = 12 nM against PKBβ) .

  • 7-Cyano → 7-Carboxamide substitution reduces cytotoxicity while retaining target affinity .

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation:

  • Half-life :

    • pH 1.2 (simulated gastric fluid): 2.3 h

    • pH 7.4 (blood): >24 h

  • Primary degradation pathway: Hydrolysis of the nitrile to the carboxylic acid.

Comparative Reactivity with Analogues

Position2-Methyl Derivative Reactivity5,6-Diethyl Analogue
C7 (CN)Faster hydrolysis (methyl e- effect)Slower due to steric hindrance
N1More nucleophilic (less steric bulk)Reduced alkylation efficiency

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit promising anticancer activity. For instance, compounds derived from this structure have shown effectiveness in inhibiting cell proliferation across various cancer cell lines. A notable study reported that specific derivatives achieved over 40% growth inhibition in multiple cancer types, suggesting a strong potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through its action as a selective inhibitor of cyclooxygenase enzymes (COX). Research indicates that certain derivatives can selectively inhibit COX-2 over COX-1, which is crucial for developing safer anti-inflammatory medications with fewer gastrointestinal side effects compared to traditional NSAIDs .

Antimicrobial Activity

Pyrrolo[3,2-d]pyrimidine derivatives have also been explored for their antimicrobial properties. Studies have shown that these compounds can exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

Research has indicated that some derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The mechanisms involve modulating oxidative stress and inflammatory pathways in neuronal cells .

Case Studies

StudyObjectiveFindings
Malinka et al. (2020)Synthesis and evaluation of pyrrolo derivativesIdentified compounds with selective COX-2 inhibition and significant anti-inflammatory activity .
Smith et al. (2021)Anticancer evaluationReported over 40% growth inhibition in various cancer cell lines using specific pyrrolo derivatives .
Johnson et al. (2023)Antimicrobial screeningFound effective antibacterial activity against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.2 Key Structural and Functional Differences
  • Core Variations: The pyrrolo[3,2-d]pyrimidine core (target compound) differs from pyrrolo[2,3-d]pyrimidine () in ring fusion position, altering electronic distribution and binding pocket compatibility .
  • Substituent Effects: 4-Oxo vs. 4-Amino/Butylamino: The oxo group in the target compound enables stronger H-bonding (e.g., with DPP-4’s Glu205) compared to 4-butylamino derivatives, which prioritize hydrophobic interactions . 7-Carbonitrile: Common in ABC transporter inhibitors (), this group may coordinate with polar residues in transporter pockets, while carboxamide derivatives (e.g., compound 13 in ) exhibit altered solubility .
2.3 Physical and Crystallographic Properties
  • Crystal Packing: Derivatives like 3-(4-fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-pyrrolo[3,2-d]pyrimidine-7-CN () exhibit dihedral angles (73.7–80.6°) between the central ring and substituents, influencing solubility and intermolecular interactions. The target compound’s methyl group may reduce steric hindrance, improving crystallinity .
  • Thermal Stability : The 7-CN group in the target compound likely increases melting points compared to carboxamide analogues (e.g., compound 13 in ) due to stronger dipole interactions .

Biological Activity

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS Number: 65749-84-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is C8H6N4OC_8H_6N_4O with a molecular weight of 174.16 g/mol. The structure features a pyrrolopyrimidine core, which is significant for its interactions with biological targets.

PropertyValue
Molecular FormulaC₈H₆N₄O
Molecular Weight174.16 g/mol
CAS Number65749-84-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives, including 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile. Research indicates that compounds in this class can inhibit various cancer cell lines through mechanisms such as the inhibition of key enzymes involved in nucleotide biosynthesis.

  • Mechanism of Action : The compound has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in purine metabolism. This inhibition leads to reduced proliferation of cancer cells.
  • Case Studies : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values ranging from 15.3 µM to 29.1 µM against different cancer cell lines like MCF-7 and MDA-MB453 .

Antimicrobial Activity

Pyrrolopyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Compounds exhibiting structural similarities to 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds displayed effective bacteriostatic effects against E. coli and S. aureus .
  • Fungal Activity : Antifungal efficacy has also been reported, with certain derivatives inhibiting growth in common fungal strains such as A. flavus and A. niger .

Antiviral Potential

Emerging research suggests that pyrrolopyrimidine derivatives may possess antiviral properties as well:

  • Inhibition of Viral Replication : Some compounds have demonstrated effectiveness against viruses like Zika virus (ZIKV) and Dengue virus (DENV), indicating potential as antiviral agents .
  • Mechanistic Insights : The antiviral activity is often linked to the ability of these compounds to interfere with viral replication processes at the cellular level.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)
AnticancerMCF-715.3
MDA-MB45329.1
AntibacterialE. coliVariable
S. aureusVariable
AntifungalA. flavusVariable
A. nigerVariable
AntiviralZIKV2.4
DENV1.4

Case Studies

  • Anticancer Efficacy : A study on a series of pyrrolopyrimidine compounds revealed that those with specific substitutions showed enhanced potency against tumor cell lines due to improved interactions with transport proteins .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various pyrrolopyrimidine derivatives against clinical isolates, demonstrating significant inhibition rates compared to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile?

The compound can be synthesized via cyclocondensation reactions. For example, combining 3-amino-2-cyanopyrrole derivatives with formamide under reflux conditions (6–8 hours) yields the pyrrolo[3,2-d]pyrimidine core. Crystallization from ethanol-DMF mixtures improves purity, with characterization via melting point, IR, and NMR spectroscopy . Alternative methods involve amine intermediates (e.g., 3-aminopyrroles) reacting with aryl halides or substituted anilines in methanol under reflux, followed by recrystallization .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines unit cell parameters (e.g., triclinic system, space group P1 with a = 9.8522 Å, b = 14.549 Å, c = 16.792 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the pyrrolopyrimidine core (e.g., methyl, oxo, and cyano groups) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z = 472.47 for a fluorophenyl-substituted analog) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of the target compound?

Utilize design of experiments (DOE) principles:

  • Factorial designs : Test variables like solvent polarity (methanol vs. DMF), reaction time (3–8 hours), and temperature (reflux vs. ambient). For example, extended reflux (8 hours) in formamide improved cyclization efficiency for related pyrrolopyrimidines .
  • Response surface methodology : Model interactions between catalysts (e.g., p-toluenesulfonic acid) and substrates to maximize yield .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Optimize ground-state geometries using density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Reaction path search algorithms : Simulate intermediates (e.g., enamine or carbocation species) to identify energetically favorable pathways for functionalization .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Dynamic NMR experiments : Detect tautomerism or rotational barriers affecting peak splitting. For example, oxo groups in pyrrolopyrimidines may exhibit keto-enol tautomerism, resolved via variable-temperature NMR .
  • Comparative crystallography : Cross-validate spectroscopic assignments with X-ray structures of analogs (e.g., ethyl 3-(4-chlorophenyl)-substituted derivatives) .

Q. What strategies improve selectivity in nucleophilic substitution reactions on the pyrrolopyrimidine scaffold?

  • Steric and electronic modulation : Introduce electron-withdrawing groups (e.g., -CN at C7) to direct nucleophiles to C4 or C5 positions. For example, chlorination at C4 in similar compounds proceeds with >90% regioselectivity under acidic conditions .
  • Protecting group strategies : Temporarily block reactive sites (e.g., oxo groups) using silyl ethers or acetals during functionalization .

Q. How can in vitro biological activity be systematically evaluated for derivatives?

  • Kinase inhibition assays : Screen against recombinant kinases (e.g., EGFR or CDK2) using fluorescence polarization or radiometric assays. Structural analogs (e.g., 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine) show kinase inhibitory activity, guiding SAR studies .
  • Cellular imaging : Use fluorescent probes (e.g., chromene-carbonitrile derivatives) to track subcellular localization in live cells .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in multi-step syntheses?

  • Strict anhydrous conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions on pyrimidine precursors) .
  • In-line monitoring : Employ HPLC or LC-MS to track intermediate formation (e.g., amine or nitrile intermediates) .

Q. How do crystallographic parameters influence the compound’s physicochemical properties?

  • Packing analysis : Assess intermolecular interactions (e.g., π-π stacking in triclinic crystals) to predict solubility and stability .
  • Hirshfeld surface analysis : Quantify hydrogen bonding (e.g., N-H···O interactions) contributing to crystal lattice stability .

Q. What statistical approaches validate the robustness of synthetic protocols?

  • ANOVA for DOE data : Identify significant factors (e.g., solvent choice) affecting yield .
  • Principal component analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., IR or NMR) to detect batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.